Cas no 339019-69-1 (3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole)
3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole Chemical and Physical Properties
Names and Identifiers
-
- 3-(CHLOROMETHYL)-5-(2-CHLOROPHENYL)ISOXAZOLE
- 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2-oxazole
- Isoxazole, 3-(chloromethyl)-5-(2-chlorophenyl)-
- UKBHBRICCXLWJZ-UHFFFAOYSA-N
- 3-chloromethyl-5-(2-chloro-phenyl)-isoxazole
- 339019-69-1
- DTXSID30363312
- DB-261780
- SCHEMBL5520110
- AKOS005099996
- MFCD01444151
- EN300-255645
- 7N-646S
- 3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole
-
- MDL: MFCD01444151
- Inchi: 1S/C10H7Cl2NO/c11-6-7-5-10(14-13-7)8-3-1-2-4-9(8)12/h1-5H,6H2
- InChI Key: UKBHBRICCXLWJZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C1=CC(CCl)=NO1
Computed Properties
- Exact Mass: 226.9904692g/mol
- Monoisotopic Mass: 226.9904692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 3.1
3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C650558-10mg |
3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole |
339019-69-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C650558-50mg |
3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole |
339019-69-1 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C650558-100mg |
3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole |
339019-69-1 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Chemenu | CM518416-1g |
3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole |
339019-69-1 | 97% | 1g |
$531 | 2023-01-07 | |
| Enamine | EN300-255645-1g |
3-(chloromethyl)-5-(2-chlorophenyl)-1,2-oxazole |
339019-69-1 | 95% | 1g |
$840.0 | 2023-09-14 | |
| Enamine | EN300-255645-5g |
3-(chloromethyl)-5-(2-chlorophenyl)-1,2-oxazole |
339019-69-1 | 95% | 5g |
$3359.0 | 2023-09-14 | |
| Enamine | EN300-255645-10g |
3-(chloromethyl)-5-(2-chlorophenyl)-1,2-oxazole |
339019-69-1 | 95% | 10g |
$6298.0 | 2023-09-14 | |
| Enamine | EN300-255645-0.05g |
3-(chloromethyl)-5-(2-chlorophenyl)-1,2-oxazole |
339019-69-1 | 95% | 0.05g |
$195.0 | 2024-06-19 | |
| Enamine | EN300-255645-0.1g |
3-(chloromethyl)-5-(2-chlorophenyl)-1,2-oxazole |
339019-69-1 | 95% | 0.1g |
$292.0 | 2024-06-19 | |
| Enamine | EN300-255645-0.25g |
3-(chloromethyl)-5-(2-chlorophenyl)-1,2-oxazole |
339019-69-1 | 95% | 0.25g |
$416.0 | 2024-06-19 |
3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole Suppliers
3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole Related Literature
-
1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole
3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole: A Comprehensive Overview
The compound 3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole (CAS No. 339019-69-1) is a highly specialized organic compound belonging to the isoxazole family of heterocyclic compounds. Isoxazoles are a class of five-membered rings containing one oxygen and one nitrogen atom, making them versatile structures with significant applications in pharmaceuticals, agrochemicals, and materials science. The chloromethyl group and the 2-chlorophenyl substituent in this molecule contribute to its unique chemical properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the potential of isoxazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antifungal, and anticancer agents. The chloromethyl group in this compound introduces additional reactivity, enabling it to participate in various chemical transformations such as nucleophilic substitutions and additions. This makes it a valuable intermediate in the synthesis of more complex molecules with tailored biological activities.
The synthesis of 3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Researchers have explored various methodologies, including oxidative coupling reactions and cyclization techniques, to optimize the synthesis pathway. The use of transition metal catalysts has been particularly effective in enhancing the efficiency of these reactions.
In terms of applications, this compound has shown promise in the field of materials science as a precursor for advanced polymers and coatings. Its ability to form stable bonds with other functional groups makes it an ideal candidate for developing materials with enhanced mechanical and thermal properties. Additionally, its electronic properties have been studied for potential applications in optoelectronics and sensors.
Recent advancements in computational chemistry have provided deeper insights into the molecular structure and reactivity of 3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole. Quantum mechanical calculations have revealed that the chloromethyl group significantly influences the electronic distribution within the molecule, thereby affecting its reactivity towards nucleophiles and electrophiles. These findings have been instrumental in guiding experimental studies aimed at harnessing its chemical potential.
The environmental impact of this compound has also been a topic of interest, particularly in relation to its degradation pathways and bioaccumulation potential. Studies conducted under simulated environmental conditions suggest that 3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole undergoes slow degradation through hydrolytic processes, raising concerns about its persistence in ecosystems. However, further research is needed to fully understand its environmental fate and assess its safety for large-scale applications.
In conclusion, 3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole (CAS No. 339019-69-1) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure, reactivity, and functional groups make it a valuable tool for researchers working on drug development, materials science, and chemical synthesis. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic research and industrial innovation.
339019-69-1 (3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole) Related Products
- 24097-17-4(Isoxazole,3-(4-chlorophenyl)-5-phenyl-)
- 1148-87-4(Isoxazole,5-(4-chlorophenyl)-3-phenyl-)
- 343374-44-7(5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanol)
- 651021-77-1(Isoxazole, 5-(3-chlorophenyl)-3-(2,4-dichlorophenyl)-)
- 4211-87-4(Isoxazole,5-(4-chlorophenyl)-3-methyl-)
- 150517-78-5(3-Isoxazolecarbonyl chloride, 5-(2,6-dichlorophenyl)-)
- 76344-98-4(5-(2,4-Dichlorophenyl)isoxazole)
- 343374-64-1(3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole)
- 14731-10-3(3-(chloromethyl)-5-phenyl-1,2-oxazole)
- 925007-08-5( )